N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group, a brominated aromatic ring, and a methylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzaldehyde with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Bromo-(4-methylphenyl) sulfonimide: Another brominated sulfonamide with similar reactivity.
4-amino-N’-[[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide: A compound with a similar structure but different functional groups.
Uniqueness
N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aromatic ring and sulfonamide group make it particularly versatile for various applications.
Properties
Molecular Formula |
C15H15BrN2O2S |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-7-14(8-4-11)21(19,20)18-17-10-13-6-5-12(2)15(16)9-13/h3-10,18H,1-2H3 |
InChI Key |
USYWJZYLVCWKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
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